molecular formula C10H19NO B2629951 3-(Oxolan-3-yl)azepane CAS No. 1565504-39-3

3-(Oxolan-3-yl)azepane

Cat. No. B2629951
M. Wt: 169.268
InChI Key: DMDIUHSDJYBJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-3-yl)azepane is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(Oxolan-3-yl)azepane is 1S/C10H19NO/c1-2-5-11-7-9(3-1)10-4-6-12-8-10/h9-11H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(Oxolan-3-yl)azepane is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Azepanium Ionic Liquids

Azepanium ionic liquids, derived from azepane, represent a novel family of room temperature ionic liquids. These substances have emerged from the transformation of azepane, a byproduct of diamine production processes in the polyamide industry. Their synthesis involves the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, which are then converted into quaternary azepanium salts through further quaternisation reactions. The study highlights the potential of azepanium ionic liquids in various applications, owing to their wide electrochemical windows and promising properties as safe alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).

Synthesis of Heterocycles

A phosphine-mediated tandem reaction of ynones with 2-azido alcohols has been developed for constructing 1,4-oxazepines and 1,3-oxazines. This method offers a promising route to synthetically useful as well as biologically active heterocycles under mild conditions, potentially enhancing the preparation of chiral ligands (François-Endelmond et al., 2010).

Antimicrobial Aliphatic Copolyester

A strategy has been proposed to impart antimicrobial properties to biodegradable poly(oxepan-2-one), based on the grafting of pendant ammonium salts through "click" chemistry. This approach involves the copolymerization of 3-chlorooxepan-2-one with oxepan-2-one, followed by conversion of pendant chlorides into azides and subsequent addition of quaternary ammonium-containing alkynes. The resultant materials exhibit antimicrobial activity against Escherichia coli, indicating their potential application in biomedical fields (Riva et al., 2008).

Platinum-Catalyzed Enyne Cyclization

The oxidative ring opening of 3-oxabicyclo[4.1.0]hept-4-enes, formed through intramolecular Pt(II)-catalyzed cyclopropanation of enol ethers by alkynes, yields oxepane derivatives. This study provides insight into the utility of platinum-catalyzed reactions for generating functionalized oxepanes, demonstrating their potential in organic synthesis (Nevado et al., 2004).

Safety And Hazards

The safety information for 3-(Oxolan-3-yl)azepane indicates that it has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-(oxolan-3-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-5-11-7-9(3-1)10-4-6-12-8-10/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDIUHSDJYBJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-3-yl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.